Computed Lipophilicity (XLogP3) Advantage Over Des-methyl and Unsaturated Analogs
The target compound exhibits a computed XLogP3 of 2.8, reflecting the combined effect of the tert-butyl and methyl substituents on the saturated lactone ring [1]. This value is 1.8 log units higher than that of the simpler 4‑methyl‑δ‑valerolactone (XLogP3 1.0) [2] and 6‑methyl‑δ‑valerolactone (XLogP3 1.0) [3], and 0.4 log units higher than the unsaturated analog 6‑tert-butyl-4-methyl-2H-pyran-2-one (XLogP3 2.4) [4]. The difference of 1.8 log units corresponds to an approximately 63‑fold increase in predicted octanol‑water partition coefficient relative to the des‑tert‑butyl lactones.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Comparator 1: Tetrahydro-4-methyl-2H-pyran-2-one (XLogP3 = 1.0); Comparator 2: 6-Methyltetrahydro-2H-pyran-2-one (XLogP3 = 1.0); Comparator 3: 6-tert-Butyl-4-methyl-2H-pyran-2-one (unsaturated, XLogP3 = 2.4) |
| Quantified Difference | ΔXLogP3 = +1.8 vs. des‑tert‑butyl analogs; +0.4 vs. unsaturated analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); not experimentally measured |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, solvent extraction efficiency, and olfactory detection thresholds, making the compound a distinguishable entity for procurement when formulation or assay conditions demand a more hydrophobic lactone.
- [1] PubChem CID 11286715, XLogP3-AA = 2.8. View Source
- [2] PubChem CID 79142, XLogP3-AA = 1.0. View Source
- [3] PubChem CID 13204, XLogP3-AA = 1.0. View Source
- [4] PubChem CID 12870018, XLogP3-AA = 2.4. View Source
